molecular formula C10H12IN5O3 B053382 2-Iodo-3'-deoxyadenosine CAS No. 115044-77-4

2-Iodo-3'-deoxyadenosine

Cat. No. B053382
CAS RN: 115044-77-4
M. Wt: 377.14 g/mol
InChI Key: JPRLCMCVIAOOIT-OBXARNEKSA-N
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Description

2-Iodo-3'-deoxyadenosine, also known as iododeoxyadenosine (IdA), is a potent and selective DNA polymerase inhibitor. It is a nucleoside analogue that has been extensively studied for its potential use in cancer treatment and as a tool in molecular biology research.

Mechanism of Action

IdA inhibits DNA polymerase by incorporating into the growing DNA chain and terminating DNA synthesis. It acts as a chain terminator, preventing the addition of further nucleotides to the growing DNA chain. IdA has been shown to be incorporated into DNA in a sequence-specific manner, preferentially terminating DNA synthesis at guanine residues. This selectivity makes IdA a valuable tool for studying DNA replication and repair mechanisms.
Biochemical and Physiological Effects
The biochemical and physiological effects of IdA depend on the concentration and duration of exposure. At low concentrations, IdA has been shown to induce DNA damage and cell cycle arrest, leading to apoptosis. At higher concentrations, IdA can cause DNA strand breaks and inhibit DNA synthesis, leading to cell death. The cytotoxic effects of IdA have been demonstrated in a variety of cancer cell lines, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

The advantages of using IdA in lab experiments include its high potency and selectivity for DNA polymerase inhibition, its sequence-specific incorporation into DNA, and its commercial availability. However, IdA has some limitations, including its potential toxicity and the need for specialized handling and disposal procedures due to its radioactive properties.

Future Directions

For IdA research include its use as a tool for studying DNA replication and repair mechanisms, its potential use in cancer therapy, and the development of new synthesis methods to improve its yield and purity. Additionally, the combination of IdA with other DNA-damaging agents may enhance its cytotoxic effects and improve its therapeutic potential.

Synthesis Methods

The synthesis of IdA involves the reaction of 2,6-dichloropurine riboside with iodine and silver trifluoroacetate. The reaction yields IdA in high purity and yield. This method has been optimized for large-scale production of IdA, making it commercially available for research purposes.

Scientific Research Applications

IdA has been used extensively in scientific research as a tool for DNA sequencing, DNA footprinting, and DNA polymerase inhibition. It has been shown to be a potent inhibitor of DNA polymerase α, β, and γ, which are essential enzymes for DNA replication and repair. The inhibition of these enzymes by IdA leads to the accumulation of DNA damage, resulting in cell death or apoptosis. IdA has also been used to study the role of DNA polymerase in DNA replication and repair pathways, providing insights into the molecular mechanisms of these processes.

properties

CAS RN

115044-77-4

Molecular Formula

C10H12IN5O3

Molecular Weight

377.14 g/mol

IUPAC Name

(2R,3R,5S)-2-(6-amino-2-iodopurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C10H12IN5O3/c11-10-14-7(12)6-8(15-10)16(3-13-6)9-5(18)1-4(2-17)19-9/h3-5,9,17-18H,1-2H2,(H2,12,14,15)/t4-,5+,9+/m0/s1

InChI Key

JPRLCMCVIAOOIT-OBXARNEKSA-N

Isomeric SMILES

C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=C(N=C32)I)N)CO

SMILES

C1C(OC(C1O)N2C=NC3=C(N=C(N=C32)I)N)CO

Canonical SMILES

C1C(OC(C1O)N2C=NC3=C(N=C(N=C32)I)N)CO

synonyms

2-IDA
2-iodo-3'-deoxyadenosine
3'-deoxy-2-iodoadenosine

Origin of Product

United States

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